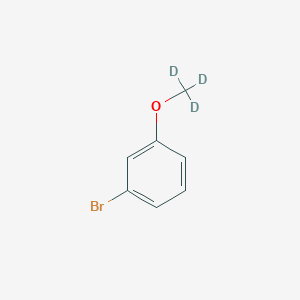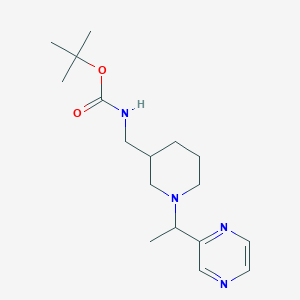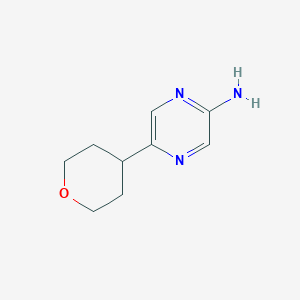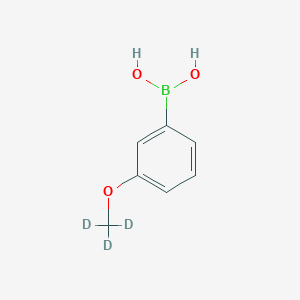
3-(Methoxy-d3)bromobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methoxy-d3)bromobenzene is a deuterated derivative of bromobenzene, where the methoxy group is substituted with deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical and synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(Methoxy-d3)bromobenzene can be synthesized through the bromination of 3-(Methoxy-d3)toluene. The reaction typically involves the use of bromine (Br2) in the presence of a Lewis acid catalyst such as ferric bromide (FeBr3) or aluminum chloride (AlCl3). The reaction conditions usually require a controlled temperature to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to achieve high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization can be employed to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Methoxy-d3)bromobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in reactions such as nitration, sulfonation, and Friedel-Crafts alkylation or acylation.
Nucleophilic Substitution: Under specific conditions, it can undergo nucleophilic aromatic substitution reactions.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura and Heck coupling reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration, or chlorosulfonic acid (HSO3Cl) for sulfonation.
Nucleophilic Substitution: Strong bases like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu).
Cross-Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and organoboron reagents for Suzuki-Miyaura coupling.
Major Products Formed
Nitration: 3-(Methoxy-d3)-4-nitrobromobenzene.
Sulfonation: 3-(Methoxy-d3)-4-sulfonylbromobenzene.
Suzuki-Miyaura Coupling: Various biaryl compounds depending on the organoboron reagent used.
Aplicaciones Científicas De Investigación
3-(Methoxy-d3)bromobenzene is utilized in several scientific research areas:
Chemistry: As a precursor in the synthesis of complex organic molecules and in isotopic labeling studies.
Biology: Used in the study of metabolic pathways and enzyme mechanisms due to its deuterium content.
Medicine: Investigated for its potential in drug development and pharmacokinetic studies.
Industry: Employed in the production of specialty chemicals and materials with specific isotopic compositions.
Mecanismo De Acción
The mechanism of action of 3-(Methoxy-d3)bromobenzene in chemical reactions involves the interaction of its bromine atom with various reagents. In electrophilic aromatic substitution, the bromine atom directs incoming electrophiles to the ortho and para positions. In cross-coupling reactions, the bromine atom is replaced by a new carbon-carbon bond through the action of palladium catalysts.
Comparación Con Compuestos Similares
Similar Compounds
Bromobenzene: The non-deuterated version of 3-(Methoxy-d3)bromobenzene.
3-Methoxybromobenzene: Similar structure but without deuterium substitution.
3-Bromoanisole: Another methoxy-substituted bromobenzene.
Uniqueness
This compound is unique due to its deuterium substitution, which provides distinct advantages in isotopic labeling and analytical studies. The presence of deuterium atoms can influence reaction kinetics and mechanisms, making it a valuable tool in research.
Propiedades
IUPAC Name |
1-bromo-3-(trideuteriomethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3/i1D3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDWAJLZAAHOGG-FIBGUPNXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(3-Methyl-pyrazin-2-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B7899245.png)

![2-[(2-Chloro-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7899254.png)









